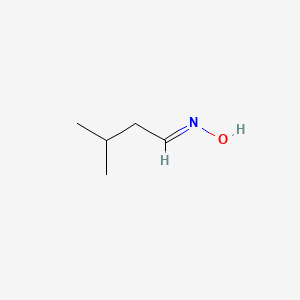

3-Methylbutyraldehyde oxime

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Methylbutyraldehyde oxime is an organic compound with the molecular formula C5H11NO. It is a derivative of 3-methylbutyraldehyde, where the aldehyde group is converted into an oxime group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

准备方法

Synthetic Routes and Reaction Conditions: 3-Methylbutyraldehyde oxime can be synthesized through the reaction of 3-methylbutyraldehyde with hydroxylamine (NH2OH). The reaction typically occurs under mild acidic or neutral conditions to facilitate the formation of the oxime group .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route, where 3-methylbutyraldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous or alcoholic medium to enhance the solubility of the reactants and products .

化学反应分析

Hydrolysis to Parent Aldehyde

Hydrolysis regenerates the parent aldehyde under acidic conditions. For 3-methylbutyraldehyde oxime, this reaction yields 3-methylbutyraldehyde and hydroxylamine:

C5H11NO+H2OH+C5H10O+NH2OH

Key Conditions*

-

Catalyzed by inorganic acids (e.g., HCl, H₂SO₄) at elevated temperatures (60–100°C) .

-

Widely applied in analytical chemistry to quantify aldehydes via oxime derivatization .

Reduction to Primary Amines

Reduction of the C=N bond produces primary amines. Hydrogenation or hydride-based methods convert this compound to 3-methylbutylamine:

C5H11NONa HgH2/NiC5H13N+H2O

Experimental Insights*

-

Sodium amalgam in ethanol achieves 70–93% yields for analogous aldoximes .

-

Catalytic hydrogenation (H₂/Pd) under mild conditions minimizes over-reduction .

Beckmann Rearrangement

Acid-mediated Beckmann rearrangement converts oximes to amides. For this compound, this yields a substituted acetamide derivative:

C5H11NOH2SO4RCONH2

Mechanistic Notes*

-

Proceeds via a nitrilium ion intermediate, with anti-periplanar migration of the R group .

-

Industrial relevance in caprolactam synthesis, though less common for aliphatic oximes .

Dehydration to Nitriles

Dehydration with acid anhydrides (e.g., acetic anhydride) yields nitriles:

C5H11NO(Ac)2OC5H9N+H2O

Conditions*

Metal-Catalyzed Functionalization

Transition metals enable regioselective modifications:

O-Allylation

Gold(I) catalysts (e.g., AuCl/AgOTf) promote O-allylation with allenes:

C5H11NO+H2C C CH2Au I C5H11N O CH2C CH2

Achieves 52–96% yields in dichloromethane at RT .

Arylation

Copper catalysts (CuI/phenanthroline) facilitate O-arylation with aryl halides:

C5H11NO+Ar XCuIC5H11N O Ar

Optimized in DMSO or toluene (30–110°C) with 51–88% yields .

Oxidation Reactions

Oximes undergo oxidation to nitro compounds or nitroso derivatives under strong oxidants:

C5H11NON2O4R NO2

Key Findings*

-

Dinitrogen tetroxide (N₂O₄) selectively oxidizes aromatic oximes to nitro derivatives, though aliphatic analogs like this compound require milder conditions (e.g., MnO₂) to avoid over-oxidation .

Isomerization

This compound exists as (E)- and (Z)-isomers, interconvertible under acidic/basic conditions:

\text{(E)-isomer

科学研究应用

3-Methylbutyraldehyde oxime has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the production of polymers, resins, and other industrial chemicals.

作用机制

The mechanism of action of 3-methylbutyraldehyde oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with receptor binding sites, leading to different biological effects. In medicinal chemistry, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates, thus serving as antidotes for nerve agent poisoning .

相似化合物的比较

- 3-Methylbutanal oxime

- 3-Methyl-butyl aldoxime

- 3-Methylbutoxime

- 3-Methylbutyloxime

Comparison: 3-Methylbutyraldehyde oxime is unique due to its specific structure and reactivity. Compared to other similar compounds, it exhibits distinct chemical and biological properties, making it valuable in various applications. Its ability to form stable oxime derivatives and participate in diverse chemical reactions sets it apart from other related compounds .

属性

CAS 编号 |

626-90-4 |

|---|---|

分子式 |

C5H11NO |

分子量 |

101.15 g/mol |

IUPAC 名称 |

N-(3-methylbutylidene)hydroxylamine |

InChI |

InChI=1S/C5H11NO/c1-5(2)3-4-6-7/h4-5,7H,3H2,1-2H3 |

InChI 键 |

JAUPRNSQRRCCRR-UHFFFAOYSA-N |

SMILES |

CC(C)CC=NO |

手性 SMILES |

CC(C)C/C=N/O |

规范 SMILES |

CC(C)CC=NO |

Key on ui other cas no. |

5775-74-6 626-90-4 |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the presence of 3-Methylbutyraldehyde oxime in Herpetospermum pedunculosum?

A1: The study found both (Z)-3-Methylbutyraldehyde oxime and (E)-3-Methylbutyraldehyde oxime exclusively in the male buds of Herpetospermum pedunculosum []. This is particularly interesting because these compounds are typically associated with night-flowering plants []. While H. pedunculosum is not specifically classified as a night-flowering species, the presence of these compounds could suggest an ecological relationship with nocturnal pollinators or a specific role in the plant's reproductive strategy. This finding opens up avenues for further research into the pollination ecology and the potential role of volatile organic compounds like this compound in H. pedunculosum.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。